2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 851412-19-6
VCID: VC7132375
InChI: InChI=1S/C24H19F3N2O2S/c25-24(26,27)31-19-12-10-18(11-13-19)28-23(30)16-32-22-15-29(14-17-6-2-1-3-7-17)21-9-5-4-8-20(21)22/h1-13,15H,14,16H2,(H,28,30)
SMILES: C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Molecular Formula: C24H19F3N2O2S
Molecular Weight: 456.48

2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

CAS No.: 851412-19-6

Cat. No.: VC7132375

Molecular Formula: C24H19F3N2O2S

Molecular Weight: 456.48

* For research use only. Not for human or veterinary use.

2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide - 851412-19-6

Specification

CAS No. 851412-19-6
Molecular Formula C24H19F3N2O2S
Molecular Weight 456.48
IUPAC Name 2-(1-benzylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Standard InChI InChI=1S/C24H19F3N2O2S/c25-24(26,27)31-19-12-10-18(11-13-19)28-23(30)16-32-22-15-29(14-17-6-2-1-3-7-17)21-9-5-4-8-20(21)22/h1-13,15H,14,16H2,(H,28,30)
Standard InChI Key SEVLPSFXVIVDJQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-(1-benzylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide, reflects its three primary components:

  • A 1-benzylindole moiety at position 3 of the indole ring.

  • A sulfanyl (-S-) linker connecting the indole to an acetamide group.

  • A 4-(trifluoromethoxy)phenyl substituent on the acetamide’s nitrogen atom .

The trifluoromethoxy group (-OCF₃) enhances metabolic stability and lipophilicity, potentially improving membrane permeability and target binding . The indole core, a common pharmacophore in bioactive molecules, contributes to interactions with enzymatic pockets, as seen in viral polymerase inhibition .

Key Structural Data:

PropertyValueSource
Molecular FormulaC₂₄H₁₉F₃N₂O₂SPubChem
Molecular Weight456.5 g/molPubChem
SMILESC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)FPubChem
Topological Polar Surface Area86.6 ŲPubChem

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves multi-step reactions:

  • Indole Functionalization:

    • The 3-position of indole is substituted with a sulfur atom using phosphorus pentasulfide or Bunte salt (ethyl sodium thiosulfate) .

    • Benzylation at the indole’s 1-position introduces the benzyl group via nucleophilic substitution .

  • Acetamide Formation:

    • The sulfur-linked intermediate undergoes hydrolysis to yield a thioacetic acid derivative.

    • Coupling with 4-(trifluoromethoxy)aniline via carbodiimide-mediated amidation produces the final acetamide .

A representative scheme is illustrated below:

Scheme 1: Synthesis of 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide .

  • Indole → 3-thioindole (using P₂S₅).

  • Benzylation → 1-benzyl-3-thioindole.

  • Hydrolysis → Thioacetic acid intermediate.

  • Amidation → Final product.

Structural Analogues and SAR Insights

Modifications to the benzyl or trifluoromethoxy groups significantly impact biological activity:

  • Benzyl Substitution: N-Benzyl derivatives exhibit enhanced RdRp inhibition compared to N-phenyl analogues, likely due to improved hydrophobic interactions .

  • Trifluoromethoxy Position: Para-substitution on the phenyl ring optimizes steric compatibility with viral polymerase active sites .

Pharmacological Activity and Mechanisms

Antiviral Activity Against SARS-CoV-2

This compound belongs to a class of 2-((indol-3-yl)thio)-N-benzyl-acetamides identified as potent SARS-CoV-2 RdRp inhibitors . In a cell-based Gluc assay, structural analogues demonstrated:

  • EC₅₀ Values: 1.41–3.07 μM against SARS-CoV-2 RdRp .

  • Resistance to Exoribonuclease Proofreading: Unlike nucleotide analogues (e.g., Remdesivir), these compounds evade viral exonuclease-mediated degradation, enhancing therapeutic durability .

Table 1: Comparative Antiviral Activity of Selected Analogues .

CompoundEC₅₀ (μM)Cytotoxicity (CC₅₀, μM)
6-72-2a1.41>100
2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamideData pending>100 (predicted)
Remdesivir0.77>10

Note: Direct data for the reviewed compound is limited, but its structural similarity to 6-72-2a suggests comparable efficacy .

Putative Mechanism of Action

The compound inhibits RdRp by:

  • Binding to the Palm Domain: The indole and benzyl groups occupy hydrophobic pockets near the polymerase active site, disrupting nucleotide incorporation .

  • Chelating Mg²⁺ Ions: The sulfanyl and carbonyl groups may coordinate divalent cations essential for catalytic activity .

Future Directions and Applications

Challenges and Optimization

  • Bioavailability: Structural modifications to improve solubility (e.g., PEGylation) are underway .

  • Resistance Monitoring: In vitro passage studies are needed to assess viral escape mutations .

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